

Methyl 5-bromo-2-hydroxynicotinate crystal structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-bromo-2-hydroxynicotinate
Cat. No.:	B038631

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate

A Note to the Reader: This technical guide was initially intended to focus on the crystal structure of **methyl 5-bromo-2-hydroxynicotinate**. However, a comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), did not yield publicly available crystallographic data for this specific compound. In the spirit of providing a scientifically rigorous and detailed guide, we have pivoted to an in-depth analysis of its close structural isomer, methyl 5-bromo-2-hydroxybenzoate. The primary difference between these two molecules is the aromatic ring system: the nicotinate possesses a pyridine ring, while the benzoate, which is the subject of this guide, features a benzene ring. The detailed analysis of the benzoate's crystal structure that follows can provide valuable insights into the likely solid-state behavior of the nicotinate, given their structural similarities.

Introduction

Methyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, is a compound of interest in the fields of organic synthesis and materials science. Its molecular structure offers sites for hydrogen bonding and the potential for specific intermolecular interactions, which are crucial in the design of novel materials and as an intermediate in the synthesis of more complex molecules. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting its physical properties, such as solubility, melting point, and stability. This guide provides a detailed exploration of the synthesis, crystallization,

and crystal structure of methyl 5-bromo-2-hydroxybenzoate, based on single-crystal X-ray diffraction data.

Synthesis and Crystallization

The synthesis of methyl 5-bromo-2-hydroxybenzoate is typically achieved through the esterification of 5-bromosalicylic acid. A common laboratory-scale procedure involves the reaction of the carboxylic acid with methyl iodide in the presence of a base.

Experimental Protocol: Synthesis and Crystallization

- **Reaction Setup:** In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.6 mmol) in 10 ml of dimethylformamide (DMF).
- **Base Addition:** To the stirred solution, add n-hexane washed sodium hydride (0.22 g, 9.0 mmol) portion-wise at room temperature. The mixture is stirred for 45 minutes. Causality: Sodium hydride, a strong base, deprotonates the carboxylic acid, forming the more nucleophilic carboxylate anion, which facilitates the subsequent reaction with methyl iodide.
- **Esterification:** Introduce methyl iodide (0.85 g, 5.9 mmol) to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- **Work-up:** Pour the reaction mixture into a beaker containing crushed ice. Adjust the pH of the mixture to approximately 4.0 using 1 N HCl. Causality: The addition to ice quenches the reaction, and the pH adjustment ensures the precipitation of the product while keeping any unreacted starting material in its less soluble form.
- **Isolation and Purification:** The resulting precipitate is collected by filtration and washed twice with distilled water.
- **Crystallization:** The crude product is then recrystallized from a chloroform solution to yield yellow-brown needles suitable for X-ray diffraction analysis.

Crystal Structure Analysis

Single-crystal X-ray diffraction analysis of methyl 5-bromo-2-hydroxybenzoate reveals a monoclinic crystal system. The key crystallographic data and refinement parameters are

summarized in the table below.

Parameter	Value
Chemical Formula	C ₈ H ₇ BrO ₃
Formula Weight	231.04
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	3.9829 (8)
b (Å)	9.0950 (19)
c (Å)	12.122 (3)
β (°)	95.162 (9)
Volume (Å ³)	437.33 (17)
Z	2
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor	0.058
wR-factor	0.142

Data sourced from Acta Crystallographica Section E, 2012, E68, o1467.[\[1\]](#)[\[2\]](#)

The molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.055 Å.[\[1\]](#)[\[2\]](#)

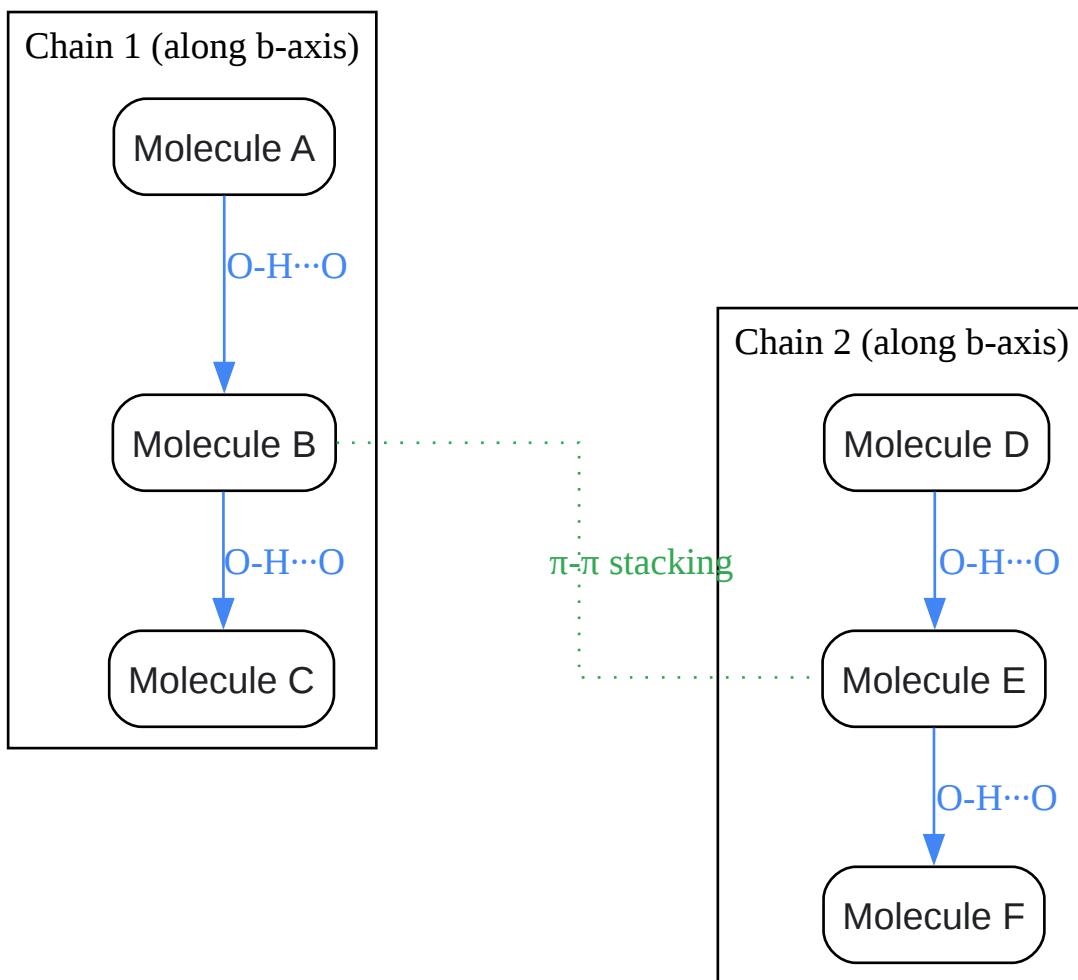
Molecular Structure

The molecular structure of methyl 5-bromo-2-hydroxybenzoate is depicted in the diagram below.

Caption: Molecular structure of methyl 5-bromo-2-hydroxybenzoate.

Intermolecular Interactions and Crystal Packing

The crystal packing of methyl 5-bromo-2-hydroxybenzoate is primarily governed by O—H…O hydrogen bonds and weak π - π stacking interactions.[1][2]


Hydrogen Bonding

In the crystal lattice, molecules are linked by O—H…O hydrogen bonds, forming zigzag chains along the[3] direction.[1][2] These interactions create C(6) motifs, a graph-set notation indicating a chain of molecules connected by hydrogen bonds.[1][2]

π - π Stacking Interactions

In addition to hydrogen bonding, the crystal structure is stabilized by very weak aromatic π - π stacking interactions between the benzene rings of adjacent molecules.[1][2] The centroid-centroid distances are approximately 3.98 Å, indicating a weak but significant interaction that contributes to the overall stability of the crystal lattice.[1][2]

The following diagram illustrates the crystal packing arrangement.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N'-(1-(5-Bromo-2-hydroxyphenyl)ethylidene)isonicotinohydrazide monohydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Methyl 5-bromo-2-hydroxynicotinate crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038631#methyl-5-bromo-2-hydroxynicotinate-crystal-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com